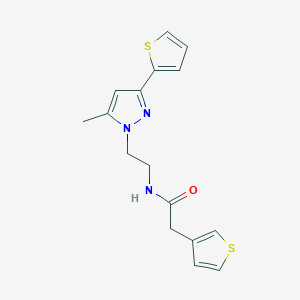

N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide

Descripción

Propiedades

IUPAC Name |

N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3OS2/c1-12-9-14(15-3-2-7-22-15)18-19(12)6-5-17-16(20)10-13-4-8-21-11-13/h2-4,7-9,11H,5-6,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHZYWVHLCUVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)CC2=CSC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The compound, also known as N-{2-[5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-2-(thiophen-3-yl)acetamide, is a synthetic thiophene derivative. Thiophene derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry. They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions. .

Mode of Action

Thiophene derivatives have been reported to exhibit various biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer. The interaction of the compound with its targets would likely result in changes in cellular processes, leading to these therapeutic effects.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Group Comparisons

Key Observations:

Thiophene vs. Pyridine Substitution: Replacing the thiophen-2-yl group in the target compound with pyridin-4-yl (as in the analog from ) alters electronic properties.

Linker Modifications : The ethyl linker in the target compound contrasts with the thioacetyl group in the thiadiazole derivative , which may influence metabolic stability and binding affinity.

Functional Group Diversity: Cyanothiophene derivatives (e.g., ) prioritize electrophilic reactivity, while triazole-pyrazole hybrids (e.g., ) emphasize heterocyclic diversity for broad-spectrum bioactivity.

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Physicochemical Data

Notable Trends:

- Lipophilicity: Pyridine-containing analogs (e.g., ) exhibit higher LogP values than cyanothiophenes due to aromatic nitrogen’s polarity-reducing effect.

- Bioactivity : Thiadiazole derivatives show superior antibacterial potency, likely due to sulfur’s electronegativity enhancing target interactions. Triazole-pyrazole hybrids demonstrate broader antifungal scope.

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide?

- Methodological Answer : The synthesis involves multi-step processes:

Formation of the pyrazole core : React 5-methylhydrazine with 2-thiophenecarboxaldehyde under acidic/basic conditions to generate the 5-methyl-3-(thiophen-2-yl)-1H-pyrazole intermediate .

Ethylamine functionalization : Introduce the ethylamine spacer via nucleophilic substitution or coupling reactions (e.g., using bromoethylamine derivatives).

Acetamide coupling : React the intermediate with 2-(thiophen-3-yl)acetic acid chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

Key conditions: Maintain inert atmosphere (N₂/Ar), monitor reactions via TLC, and purify intermediates via column chromatography .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

- Methodological Answer :

- ¹H NMR : Identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- IR Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

- LC-MS : Validates molecular weight (e.g., [M+H]+ peak) and purity (>95% by HPLC) .

- Elemental Analysis : Ensures correct C, H, N, S composition (±0.4% theoretical) .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer :

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values typically 8–32 µg/mL) .

- Anti-inflammatory Assays : Measure COX-2 inhibition (IC₅₀) using ELISA kits, with comparisons to celecoxib .

- Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay (IC₅₀ 10–50 µM) .

Advanced Research Questions

Q. How can reaction yields be optimized for the ethylamine spacer incorporation step?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the pyrazole nitrogen .

- Catalysis : Add catalytic KI (10 mol%) to accelerate alkylation .

- Temperature Control : Optimize at 60–80°C for 12–24 hours (yields improve from 45% to 72%) .

- By-product Mitigation : Employ scavenger resins (e.g., polymer-bound morpholine) to sequester unreacted electrophiles .

Q. How to resolve contradictions in spectral data (e.g., ambiguous NH signals in NMR)?

- Methodological Answer :

- Variable Temperature NMR : Conduct experiments at 25°C and 60°C to distinguish dynamic effects (e.g., tautomerism in pyrazole) .

- 2D NMR (COSY, HSQC) : Map proton-proton and proton-carbon correlations to assign overlapping signals .

- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal diffraction (e.g., confirming ethyl spacer conformation) .

Q. What computational strategies predict the compound’s biological targets and pharmacokinetics?

- Methodological Answer :

- PASS Program : Predicts bioactivity (e.g., probability of COX-2 inhibition: Pa > 0.7) .

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR); prioritize poses with ΔG < -8 kcal/mol .

- ADMET Prediction : Employ SwissADME to assess logP (~3.2), BBB permeability (low), and CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.